(-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate
Description
(-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate (CAS: 111293-23-3) is a chiral ester derivative of fumaric acid, with the molecular formula C₁₄H₂₀O₈ and a molecular weight of 316.3 g/mol . It exists as a colorless to yellow liquid at room temperature, with a density of 1.139 g/cm³ and a boiling point of 151°C . The compound features two (S)-configured ethyl ester groups attached to the fumarate backbone, contributing to its stereochemical specificity . Its structure is characterized by a trans-alkene (fumarate) core, which distinguishes it from maleate (cis-alkene) derivatives .
This compound is primarily utilized in specialized organic synthesis and as a chiral building block in pharmaceutical research . Its (-)-enantiomeric form is critical for applications requiring precise stereochemical control, such as asymmetric catalysis or drug intermediate preparation .
Properties
Molecular Formula |
C14H20O8 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
bis(1-ethoxy-1-oxopropan-2-yl) but-2-enedioate |
InChI |
InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
PVSLHMRMQFZKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Fumarate vs. Ethyl Maleate
Ethyl fumarate and ethyl maleate are geometric isomers (trans vs. cis alkenes, respectively). While (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate shares the fumarate backbone, its extended ester substituents and chirality differentiate it. For example:
- Ethyl fumarate (C₆H₈O₄) has a simpler structure with two ethyl ester groups directly attached to the fumarate core.
- Ethyl maleate , in contrast, adopts a cis configuration, leading to distinct reactivity. For instance, cyclopropanation reactions with ethyl maleate yield products with cis-oriented substituents, whereas ethyl fumarate produces trans-oriented derivatives .
Other Fumarate Salts
These differ fundamentally in their ionizable amine groups, which confer water solubility and pharmacological activity, unlike the neutral ester structure of (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate .
Physicochemical Properties
| Property | (-)-Bis(S)-1-(Ethoxycarbonyl)ethyl Fumarate | Ethyl Fumarate | Poly(methyl vinyl ether-alt-maleic acid) |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₀O₈ | C₆H₈O₄ | (C₅H₈O₃)ₙ |
| Molecular Weight | 316.3 g/mol | 144.12 g/mol | Variable (polymer) |
| Boiling Point | 151°C | ~140–150°C (estimated) | N/A |
| State | Liquid | Liquid | Solid (polymer) |
| Stereochemistry | (S)-configured esters, trans-alkene | Trans-alkene | Cis-alkene (maleate) |
| Applications | Chiral synthesis, reagents | Polymer precursors | Drug delivery systems |
Commercial and Research Relevance
- Cost : Priced at €2,922.95 per 2 g (excluding VAT), (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate is significantly more expensive than commodity esters like ethyl fumarate, reflecting its niche applications and chiral purity .
- Availability: Limited commercial availability (3–4 weeks lead time) underscores its specialized use, unlike widely available fumarate/maleate polymers .
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